6-(Methoxymethyl)pyrimidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(methoxymethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-3-5-2-6(9)8-4-7-5/h2,4H,3H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWLYFAEAPMOJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558749 | |
| Record name | 6-(Methoxymethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3122-78-9 | |
| Record name | 6-(Methoxymethyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3122-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Methoxymethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Methoxymethyl Pyrimidin 4 Ol and Its Analogs
Established Synthetic Pathways for Pyrimidinol Derivatives
The construction of the pyrimidinol scaffold can be achieved through several established synthetic pathways, primarily involving condensation reactions and subsequent cyclization strategies. These methods offer versatility in introducing a wide range of substituents onto the pyrimidine (B1678525) ring.
Condensation Reactions
Condensation reactions are a fundamental approach to pyrimidine synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. The Pinner synthesis, a classical method, involves the condensation of 1,3-dicarbonyl compounds with amidines to form the pyrimidine ring. researchgate.net Modifications of this reaction, such as using β-keto esters and amidines, are also widely employed. researchgate.net
Another significant condensation approach is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. nih.gov This method is highly efficient for producing dihydropyrimidinones, which can be further modified to yield various pyrimidine derivatives. nih.gov Furthermore, the direct condensation of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride (B1165640), provides a single-step route to pyrimidine derivatives. vietnamjournal.ru This method is notable for its speed, with the entire procedure taking approximately three hours. vietnamjournal.ru
The versatility of condensation reactions is further demonstrated by the synthesis of 2-aminopyrimidines from β-dicarbonyl compounds and guanidine. nih.gov These reactions are typically performed in polar solvents with heating and in the presence of a condensing agent. nih.gov The choice of reactants and conditions allows for the synthesis of pyrimidines with diverse substituents, including alkyl, aryl, and halogenated groups. nih.govnih.gov
Table 1: Overview of Key Condensation Reactions for Pyrimidine Synthesis
| Reaction Name | Reactants | Key Features |
| Pinner Synthesis | 1,3-Dicarbonyl compounds, Amidines | Classical and versatile method for pyrimidine ring formation. researchgate.net |
| Biginelli Reaction | Aldehydes, β-Dicarbonyl compounds, Urea/Thiourea | One-pot, multicomponent reaction for dihydropyrimidinone synthesis. nih.gov |
| Movassaghi Synthesis | N-vinyl/N-aryl amides, Nitriles | Single-step, rapid synthesis of pyrimidines. vietnamjournal.ru |
| Guanidine Condensation | β-Dicarbonyl compounds, Guanidine | Effective for the synthesis of 2-aminopyrimidines. nih.gov |
Cyclization Strategies
Cyclization is the pivotal step in forming the heterocyclic pyrimidine ring. These strategies often follow an initial condensation or addition reaction, leading to an intermediate that undergoes intramolecular cyclization. For instance, in the synthesis of pyrimidines from α,β-unsaturated ketones and amidines, a [3+3] annulation forms a dihydropyrimidine (B8664642) intermediate, which is then oxidized to the aromatic pyrimidine. nih.gov
Another strategy involves the use of enamidines, which can undergo [5+1] cycloadditions with reagents like N,N-dimethylformamide dialkyl acetals to yield trisubstituted and tetrasubstituted pyrimidines under catalyst- and solvent-free conditions. mdpi.com Cyclization can also be achieved through intramolecular reactions of suitably functionalized open-chain precursors. For example, the reaction of 3-amino-5-methyl pyrazole (B372694) with 2,4,6-trichloropyrimidine, followed by nucleophilic substitution, leads to the formation of a 2,4-diaminopyrimidine (B92962) derivative through a cyclization process. nih.gov
The choice of base and solvent can be critical in directing the cyclization and influencing the final product's yield and purity. For example, in the synthesis of 2-aminopyrimidines, bases like sodium carbonate and sodium ethoxide are used to facilitate the cyclization, with stronger bases being necessary for certain substrates. nih.gov
Targeted Synthesis of 6-(Methoxymethyl)pyrimidin-4-ol
The specific synthesis of this compound has been documented, providing a direct route to this particular pyrimidinol derivative.
Reaction of Methyl 4-methoxy-3-oxobutanoate with Formamidine (B1211174) Acetate (B1210297)
A reported synthesis of this compound involves the reaction of methyl 4-methoxy-3-oxobutanoate with formamidine acetate. researchgate.net In this procedure, a solution of methyl 4-methoxy-3-oxobutanoate in methanol (B129727) is treated with formamidine acetate and sodium methoxide (B1231860). researchgate.net The mixture is heated to reflux for an extended period, typically 18 hours. researchgate.net After cooling and concentration, the residue is taken up in water, and the pH is adjusted to 7 with hydrochloric acid. researchgate.net The product is then extracted with an organic solvent like chloroform. researchgate.net
Table 2: Synthesis of this compound
| Reactant 1 | Reactant 2 | Reagent | Solvent | Reaction Time | Yield | Reference |
| Methyl 4-methoxy-3-oxobutanoate | Formamidine acetate | Sodium methoxide | Methanol | 18 hours | 37.1% | researchgate.net |
Optimization of Reaction Conditions and Yields
Key parameters that are often optimized in pyrimidine synthesis include the choice of base, solvent, reaction temperature, and reaction time. For instance, in the synthesis of 4,6-dihydroxypyrimidine, the concentration of sodium methoxide in methanol and the reaction temperature were found to be crucial factors, with optimal conditions leading to a yield of over 82%. mdpi.com Similarly, for other pyrimidine derivatives, the selection of a suitable base (e.g., sodium carbonate, sodium hydroxide, or sodium ethoxide) and the molar ratio of reactants have been shown to significantly impact the outcome of the cyclization reaction. nih.gov Microwave-assisted synthesis has also been explored as a method to improve yields and reduce reaction times in pyrimidine synthesis. researchgate.net The investigation of different catalysts and solvent-free conditions are other avenues that could potentially enhance the efficiency of the synthesis of this compound. mdpi.comresearchgate.net
Green Chemistry Approaches in Pyrimidine Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign methods for the synthesis of pyrimidines, in line with the principles of green chemistry. researchgate.netnih.gov Traditional methods often rely on hazardous solvents and toxic reagents, prompting the exploration of safer and more sustainable alternatives. nih.gov
Green chemistry approaches in pyrimidine synthesis include the use of catalysts, multicomponent reactions, microwave-assisted synthesis, solventless approaches, mechanical procedures (mechanochemistry), ultrasonic synthesis, and the use of ionic liquids as "Green Solvents". mdpi.comnih.gov These methods aim to increase reaction yields, reduce environmental impact, shorten reaction times, and simplify workup procedures. nih.gov
Water is increasingly being used as a green solvent for multicomponent reactions to synthesize pyrimidine derivatives. researchgate.net For example, the use of diammonium hydrogen phosphate (B84403) in an aqueous medium has been successfully employed for the synthesis of pyrano[2,3-d]pyrimidine derivatives. researchgate.net Ultrasound irradiation in an aqueous medium has also been shown to be an efficient method for the synthesis of certain pyrimidine analogs. researchgate.net Furthermore, solvent-free conditions, such as mechanical grinding, have been developed for reactions like the iodination of pyrimidines, offering high yields and short reaction times. mdpi.com These green strategies not only offer environmental benefits but can also be more economically viable due to reduced waste and energy consumption. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. acs.orgresearchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times, increased product yields, and improved purity. researchgate.netclockss.org
In the context of pyrimidine synthesis, microwave irradiation has been successfully employed for the one-pot synthesis of various derivatives. For instance, the synthesis of 2,4,6-trisubstituted pyrimidines has been achieved through microwave-assisted solution-phase parallel synthesis. acs.org Another study reported the microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives, highlighting the efficiency of this method. nih.govnih.gov The synthesis of thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives was also significantly expedited using microwave irradiation, reducing reaction times and improving yields. clockss.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Product | Conventional Method (Time) | Microwave-Assisted Method (Time) |
| Pyrazolo-pyrimidinyl derivative | 4 - 6 hours | 40 minutes |
| 6-Methoxy-5,6-dihydro-5-azapurine | 4 hours | Not specified, but significantly faster |
| Thiazolo[3,2-a]pyrimidine-6-carboxylate | Not specified | Significantly reduced |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce acoustic cavitation in the reaction medium. This phenomenon leads to the formation, growth, and collapse of microscopic bubbles, generating localized high pressures and temperatures that accelerate chemical reactions. beilstein-archives.orgnih.gov This method is recognized for being fast, efficient, and economical, often resulting in higher yields in shorter reaction times compared to conventional methods. nih.govmdpi.com
The application of ultrasound has been beneficial in the synthesis of various pyrimidine derivatives. For example, the synthesis of novel pyrimidine derivatives from 2-chloro-4-methyl-6-(methylthio)pyrimidine (B3024953) showed a sharp reduction in reaction times and an increase in product yields under ultrasonic irradiation. beilstein-archives.org A review of ultrasound-assisted synthesis of pyrimidines highlights its use in various reaction types, including multicomponent reactions, cyclocondensations, and cycloadditions, often with improved chemo- and regioselectivity. nih.gov
In a specific example, the three-component, one-pot cyclocondensation for the synthesis of 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives was successfully carried out using ultrasound, offering a more efficient alternative to conventional reflux heating. nih.gov Another study demonstrated the ultrasound-assisted synthesis of 1,2,4-triazole (B32235) coupled acetamide (B32628) derivatives in good yields and shorter reaction times. mdpi.com
Solvent-Free Methods
Solvent-free or solid-state synthesis, often employing mechanochemistry (such as ball milling), offers a green and efficient alternative to traditional solvent-based reactions. researchgate.net These methods reduce or eliminate the use of hazardous organic solvents, leading to more environmentally friendly processes, easier product isolation, and often, improved yields and shorter reaction times. researchgate.netorganic-chemistry.org
The synthesis of pyrimidine derivatives has been successfully achieved using solvent-free conditions. For instance, a one-pot multicomponent reaction for the synthesis of pyrimidine derivatives was reported using a solvent-free ball milling technique. researchgate.net Another approach involves the use of a recyclable catalyst for the synthesis of various pyrimidine derivatives under solvent-free conditions, which also allows for easy product isolation and catalyst reuse. researchgate.net Additionally, a metal- and solvent-free tandem reaction has been developed for the synthesis of substituted pyrimidines. organic-chemistry.org
Catalytic Methods
The use of catalysts is central to modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Various catalytic systems have been developed for the synthesis of pyrimidine and its analogs.
Metal-Free Catalysis: Metal-free catalytic systems are gaining prominence due to their lower cost, reduced toxicity, and environmental benefits. For instance, the synthesis of pyrimidine derivatives has been achieved using l-proline (B1679175) nitrate (B79036), an amino acid-based ionic liquid, as an environmentally friendly catalyst. japsonline.com This method allows for reactions under simple conditions with high yields and shorter reaction times. japsonline.com Another example is the use of trifluoroacetic acid (TFA) as a catalyst in the synthesis of (E,E)-4,6-bis(styryl)-pyrimidines in water. mdpi.com
Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation from the reaction mixture and potential for reuse. nih.gov Nanocatalysts, a type of heterogeneous catalyst, have been effectively used in the synthesis of pyridopyrimidine scaffolds. rsc.org For example, zirconium dioxide nanoparticles and calcined TiO2–SiO2 nanocomposites have been employed as efficient heterogeneous catalysts in the green synthesis of tetrahydropyrido[2,3-d]pyrimidines. rsc.org Modified ZnO nanoparticles have also been used as a recyclable catalyst in the solvent-free synthesis of pyrimidine derivatives. researchgate.net
Reusable Catalysts: The development of reusable catalysts is a key aspect of sustainable chemistry. In the context of pyrimidine synthesis, various reusable catalytic systems have been reported. For example, an acid ionic liquid, [CMMIM][BF4–], has been used as a recyclable catalyst for the one-pot synthesis of chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-one derivatives. acs.org Similarly, a DABCO-based ionic liquid has been developed as a reusable catalyst for the efficient one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. oiccpress.com
Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are increasingly used as catalysts and environmentally benign solvents in organic synthesis. japsonline.comnih.gov Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives to traditional volatile organic solvents. nih.gov L-proline nitrate, an ionic liquid, has been shown to be an effective catalyst for the synthesis of pyrimidine derivatives. japsonline.com Pyridinium-based ionic liquids have also been synthesized and utilized in various chemical transformations. nih.govnih.gov
Table 2: Examples of Catalytic Methods in Pyrimidine Synthesis
| Catalyst Type | Catalyst Example | Reaction Type | Advantages |
| Metal-Free | l-proline nitrate | Multicomponent synthesis | Environmentally friendly, mild conditions, high yield |
| Heterogeneous | Zirconium dioxide nanoparticles | Three-component one-pot reaction | Reusable, green procedure |
| Reusable | [CMMIM][BF4–] | One-pot multi-component reaction | Recyclable, high yield |
| Ionic Liquid | DABCO-based ionic liquid | One-pot synthesis | Reusable, short reaction times, high yields |
Diversification Strategies for this compound Derivatives
The diversification of the this compound core structure is crucial for exploring structure-activity relationships and developing new bioactive molecules. Key strategies include skeletal editing and functional group transformations.
Skeletal Editing and Core Framework Alteration
Skeletal editing is a powerful strategy that involves the insertion, deletion, or rearrangement of atoms within the core heterocyclic framework, enabling the transformation of one heterocycle into another. chinesechemsoc.orgrsc.org This approach allows for the rapid generation of structurally diverse molecules that would be challenging to synthesize through traditional methods. chinesechemsoc.org
A notable example of skeletal editing is the conversion of pyrimidines into pyrazoles. nih.govacs.orgorganic-chemistry.org This transformation, which involves a formal carbon deletion, can be achieved under mild conditions through a room-temperature triflylation of the pyrimidine core, followed by a hydrazine-mediated skeletal remodeling. acs.orgorganic-chemistry.org This method is tolerant of a wide range of functional groups and allows for the regioselective introduction of substituents on the resulting pyrazole. nih.govacs.org
Another skeletal editing strategy involves the conversion of pyrimidines into pyridines through a two-atom swap (C–N to C–C). chinesechemsoc.org This transformation proceeds via a two-step, one-pot process involving activation with trifluoromethanesulfonic anhydride (Tf2O) followed by a nucleophilic addition and Dimroth rearrangement. chinesechemsoc.org
A deconstruction-reconstruction strategy has also been developed for pyrimidine diversification. nih.gov In this approach, pyrimidines are converted to their corresponding N-arylpyrimidinium salts, which are then cleaved into a three-carbon iminoenamine building block. This intermediate can then be used in various heterocycle-forming reactions to generate a diverse range of new heterocyclic cores. nih.govresearchgate.net
Functional Group Transformations and C-H Functionalization
Functional group transformations and direct C-H functionalization are essential tools for the late-stage modification of the pyrimidine scaffold, allowing for the introduction of various substituents without altering the core ring structure. nih.govescholarship.org
Functional Group Transformations: The synthesis of pyrimidine derivatives with various carbon-based functional groups, such as hydroxymethyl (-CH2OH), aldehyde (-CHO), and cyano (-CN), at different positions of the pyrimidine ring has been explored. capes.gov.br For instance, hydroxymethylpyrimidines can be prepared through the direct hydroxymethylation of pyrimidines. capes.gov.br
C-H Functionalization: Direct C-H functionalization has emerged as a highly efficient and atom-economical method for modifying heterocyclic compounds. researchgate.netrsc.org This strategy avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. researchgate.net Pyrimidines can act as competent directing groups for the C-H functionalization of substituents attached to the ring. nih.govescholarship.org For example, pyrimidine-directed ruthenium-catalyzed C-H arylation has been successfully demonstrated. nih.govescholarship.org
The C2-position of the pyrimidine ring is a common site for selective C-H functionalization. researchgate.net A method for the C2-selective amination of pyrimidines has been developed, which proceeds through a pyrimidinyl iminium salt intermediate that can be converted into various amine products. researchgate.net Photoredox catalysis has also been utilized for the methylation of pyrimidines, with regioselectivity often following the trends of nucleophilic addition to the protonated azine. nih.gov
Multi-component Reactions for Pyrimidine Scaffolds
Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. bohrium.com This approach is particularly valuable for building heterocyclic scaffolds like pyrimidines, as it offers high efficiency and allows for the rapid generation of diverse derivatives. bohrium.comrsc.org The classical Biginelli reaction, first reported in 1891, is a well-known example of a three-component reaction used to synthesize dihydropyrimidinones, which can be subsequently converted to pyrimidines. wikipedia.org
More contemporary MCRs have been developed to offer greater control and broader substrate scope. A notable example is the iridium-catalyzed regioselective synthesis of pyrimidines from amidines and up to three different alcohol molecules. bohrium.comorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water as byproducts and leading to highly substituted, unsymmetrical pyrimidines in excellent yields of up to 93%. bohrium.comorganic-chemistry.org The use of alcohols as starting materials, which can be derived from biomass, positions this method as a sustainable synthetic route. organic-chemistry.org
Other MCR strategies for pyrimidine synthesis include:
A Zinc Chloride (ZnCl₂)-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org
An oxidative [3 + 2 + 1] three-component annulation involving amidines, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon source. organic-chemistry.org
These MCRs provide direct access to a wide array of substituted pyrimidine cores, which are foundational for the synthesis of analogs of this compound.
| Reaction Name/Type | Key Components | Catalyst/Promoter | Key Features | Reference |
|---|---|---|---|---|
| Iridium-Catalyzed MCR | Amidines, Alcohols (up to 3 different) | PN5P-Ir-pincer complexes | High regioselectivity; Sustainable (uses alcohols); Yields up to 93%. | bohrium.com, organic-chemistry.org |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea or Thiourea | Acid or Base | Classic MCR for dihydropyrimidinones; Precursor to pyrimidines. | wikipedia.org |
| Zinc-Catalyzed Coupling | Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | Single-step synthesis of 4,5-disubstituted pyrimidines. | organic-chemistry.org |
| Oxidative Annulation | Amidines, Ketones, N,N-Dimethylaminoethanol | None specified (oxidative) | Eco-friendly; Tolerates many functional groups. | organic-chemistry.org |
Introduction of Diverse Functional Groups (e.g., via Palladium-catalyzed cross-coupling, Click Chemistry)
To explore the structure-activity relationships of this compound analogs, it is crucial to introduce a wide range of functional groups onto the pyrimidine scaffold. Palladium-catalyzed cross-coupling reactions and click chemistry are two of the most powerful and versatile strategies for achieving this diversification.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org These reactions allow for the precise and efficient introduction of various substituents onto a pre-formed pyrimidine ring. Key methods include:
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide or triflate. For pyrimidine synthesis, a halogenated pyrimidine (e.g., a chloro- or bromo-pyrimidine) can be reacted with a boronic acid or ester to introduce aryl or vinyl groups.
Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.
Sonogashira Coupling: This method involves the coupling of a terminal alkyne with an aryl or vinyl halide, providing a route to alkynyl-substituted pyrimidines.
C-H Activation/Arylation: More recent advancements allow for the direct coupling of a C-H bond on the pyrimidine ring with an aryl halide, or the oxidative cross-coupling of two C-H bonds. researchgate.netrsc.org This avoids the need for pre-functionalization (i.e., halogenation) of the pyrimidine ring, making the synthetic sequence more efficient. researchgate.net For instance, palladium-catalyzed C-H/C-H cross-coupling has been used to functionalize related pyrazolo[1,5-a]pyrimidines with various heteroarenes. researchgate.net
These methods provide robust pathways to a vast array of functionalized pyrimidine analogs, enabling fine-tuning of their chemical and biological properties.
| Coupling Reaction | Pyrimidine Substrate | Coupling Partner | Catalyst System (Example) | Introduced Functional Group | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Halogenated Pyrimidine | Boronic Acid/Ester | Pd(PPh₃)₄, Base | Aryl, Heteroaryl, Vinyl | acs.org |
| Sonogashira | Halogenated Pyrimidine | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl | acs.org |
| C-H/C-H Cross-Coupling | Pyrimidine Derivative | Heteroarene (e.g., Thiophene) | Pd(OAc)₂, AgOAc (oxidant) | Heteroaryl | researchgate.net |
| Intramolecular C-H Coupling | Substituted Pyrimidine | Internal C-H bond | Pd(OAc)₂ | Fused Ring System | nih.gov |
Click Chemistry
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, producing no byproducts. researchgate.net The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring from an azide (B81097) and a terminal alkyne. nih.gov
To utilize click chemistry for pyrimidine diversification, the pyrimidine scaffold must first be functionalized with either an azide or an alkyne group. This is often achieved by modifying a substituent on the ring, for example, by converting a hydroxymethyl group to an azidomethyl group, or by using a building block that already contains the required handle. Once the "clickable" pyrimidine is synthesized, it can be conjugated to a vast library of molecules containing the complementary functional group (alkynes or azides, respectively). acs.org
This strategy is exceptionally modular and has been widely used to attach pyrimidine moieties to:
Biomolecules like peptides and oligonucleotides. acs.org
Polymers and materials for creating bioactive scaffolds. researchgate.net
Fluorescent dyes and probes for imaging applications. glenresearch.com
The introduction of functional groups onto the C5 position of pyrimidines within nucleic acids is a well-established application of this methodology. nih.govacs.org The orthogonality of the CuAAC reaction ensures that the conjugation occurs specifically at the desired site without affecting other functional groups in the molecule. nih.gov
| Clickable Handle on Pyrimidine | Reaction Partner | Reaction | Linkage Formed | Key Advantage | Reference |
|---|---|---|---|---|---|
| Alkyne | Azide-containing molecule | CuAAC | 1,2,3-Triazole | High efficiency and orthogonality. | nih.gov |
| Azide | Alkyne-containing molecule | CuAAC | 1,2,3-Triazole | Modular attachment of diverse moieties. | acs.org |
| Strained Alkyne (e.g., Cyclooctyne) | Azide-containing molecule | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 1,2,3-Triazole | Copper-free, suitable for biological systems. | nih.gov |
Spectroscopic Characterization and Structural Elucidation of 6 Methoxymethyl Pyrimidin 4 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of organic molecules. For pyrimidine (B1678525) derivatives, both ¹H and ¹³C NMR provide critical data for structural confirmation. nih.govresearchgate.netijprajournal.com The chemical shifts, splitting patterns, and coupling constants observed in NMR spectra offer a detailed map of the atomic connectivity within the molecule.
The proton NMR spectrum of pyrimidine derivatives provides specific information about the hydrogen atoms in the molecule. In substituted pyrimidines, the aromatic protons typically appear in the downfield region of the spectrum, generally between δ 6.5 and 9.16 ppm. researchgate.net For instance, in a series of N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines, the chemical shifts were assigned using 2D COSY experiments. nih.gov The protons of a methoxy (B1213986) group on a pyrimidine ring typically show a singlet around 3.8 to 3.9 ppm. ijprajournal.com The NH proton of the pyrimidine ring can be observed as a broad singlet, often at a high chemical shift, such as around 12.59 ppm in some derivatives. nih.gov
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Typical Range for Pyrimidine Derivatives |
|---|---|---|---|---|
| H-2 (pyrimidine ring) | ~9.30 - 9.92 | s or br s | - | 8.5 - 9.5 |
| H-5 (pyrimidine ring) | ~7.0 - 8.0 | d or m | Variable | 6.5 - 8.5 |
| -CH₂- (methoxymethyl) | ~4.5 | s | - | 4.0 - 5.0 |
| -OCH₃ (methoxymethyl) | ~3.4 | s | - | 3.3 - 4.0 |
| N-H (pyrimidine ring) | ~12.6 | br s | - | 10.0 - 13.0 |
Note: The specific values for 6-(Methoxymethyl)pyrimidin-4-ol may vary depending on the solvent and other experimental conditions. The data presented is a generalized representation based on related pyrimidine structures.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In pyrimidine derivatives, the carbon atoms of the heterocyclic ring resonate at characteristic chemical shifts. For example, in some N-(4-(4-chlorophenyl)-6-phenylpyrimidin-2-yl)acetamide derivatives, the pyrimidine carbons appear in the range of δ 106.2 to 165.7 ppm. ijprajournal.com The carbon of the methoxy group is typically found further upfield, around δ 55.4 ppm. ijprajournal.com The assignment of carbon signals is often aided by techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments. nih.gov
| Carbon | Chemical Shift (δ, ppm) | Typical Range for Pyrimidine Derivatives |
|---|---|---|
| C-2 (pyrimidine ring) | ~150 - 160 | 145 - 165 |
| C-4 (pyrimidine ring) | ~160 - 170 | 155 - 175 |
| C-5 (pyrimidine ring) | ~100 - 115 | 95 - 120 |
| C-6 (pyrimidine ring) | ~155 - 165 | 150 - 170 |
| -CH₂- (methoxymethyl) | ~70 - 80 | 65 - 85 |
| -OCH₃ (methoxymethyl) | ~55 - 60 | 50 - 65 |
Note: The specific values for this compound may vary. The presented data is a generalized representation based on related pyrimidine structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
In pyrimidine derivatives, characteristic IR absorption bands can confirm the presence of key functional groups. For instance, the N-H stretching vibration in the pyrimidine ring typically appears as a broad band in the region of 3200-3400 cm⁻¹. nih.gov The C=O stretching vibration of the pyrimidinone tautomer is expected around 1620-1699 cm⁻¹. researchgate.net The C=N stretching vibrations within the aromatic ring are generally observed in the 1525-1575 cm⁻¹ range. researchgate.net The presence of a methoxy group would be indicated by C-O stretching bands.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
|---|---|---|
| O-H/N-H (ring) | 3200 - 3400 (broad) | Stretching |
| C-H (aromatic) | 2920 - 2978 | Stretching |
| C=O (pyrimidinone) | 1620 - 1699 | Stretching |
| C=N (ring) | 1525 - 1575 | Stretching |
| C=C (ring) | 1570 - 1596 | Stretching |
| C-O (methoxymethyl) | 1050 - 1150 | Stretching |
Note: The data is based on typical ranges for pyrimidine derivatives. researchgate.net
A deeper analysis of the IR spectrum involves assigning the observed absorption bands to specific vibrational modes of the molecule. For the parent pyrimidine molecule, extensive studies have assigned the various in-plane and out-of-plane bending and stretching vibrations. core.ac.uk For this compound, the spectrum would be a composite of the vibrations of the pyrimidinol ring and the methoxymethyl substituent. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to support the assignment of experimental vibrational frequencies. core.ac.ukresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic and heterocyclic compounds like pyrimidines, the π → π* and n → π* transitions are of particular interest. The position and intensity of the absorption maxima (λmax) can be influenced by the substitution pattern on the pyrimidine ring and the solvent used. For example, the UV/Visible spectrum of 4,6-dimethylpyrimidine (B31164) shows characteristic absorptions that can be compared with those of other substituted pyrimidines to understand the electronic effects of the substituents. nist.gov
| Transition | Typical λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Notes |
|---|---|---|---|
| π → π | ~200 - 280 | High | Characteristic of aromatic systems. |
| n → π | ~280 - 350 | Low to Medium | Involves non-bonding electrons on nitrogen. |
Note: The specific values for this compound may vary. The data is a generalized representation based on related pyrimidine structures.
Electronic Transitions and Absorption Maxima
UV-Visible spectroscopy is a key technique for studying the electronic transitions within pyrimidine derivatives. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure.
For pyrimidine derivatives, electronic transitions can be influenced by the solvent and substituents on the pyrimidine ring. For instance, a study on a potent pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one, identified a λmax at 275 nm. nih.gov Another investigation into various pyrimidine derivatives reported that these compounds generally exhibit low lipophilicity. nih.gov
A comprehensive study on pyrimidine and its halogenated derivatives revealed several absorption bands. rsc.org While the lowest energy bands showed minor shifts between the different compounds, higher energy bands were more significantly affected by the nature of the substituent. rsc.org Time-dependent density functional theory (TD-DFT) calculations have been successfully employed to predict and interpret the UV-Vis spectra of such compounds, showing good agreement with experimental data. rsc.orgdntb.gov.uadntb.gov.ua
Table 1: UV-Vis Absorption Data for Pyrimidine Derivatives
| Compound | λmax (nm) | Solvent/Method | Reference |
| 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one | 275 | Not Specified | nih.gov |
| Pyrimidine | Band I: 3.7–4.6 eV | VUV Spectroscopy | rsc.org |
| Pyrimidine | Band II: 4.6–5.7 eV | VUV Spectroscopy | rsc.org |
| Pyrimidine | Band III: 5.7–6.7 eV | VUV Spectroscopy | rsc.org |
| Pyrimidine | Band IV: 6.7–8.2 eV | VUV Spectroscopy | rsc.org |
| 2-Chloropyrimidine | Band I: 3.7–4.6 eV | VUV Spectroscopy | rsc.org |
| 2-Bromopyrimidine | Band I: 3.7–4.6 eV | VUV Spectroscopy | rsc.org |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.
Molecular Weight Determination and Fragmentation Patterns
In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio. The molecular ion peak provides the molecular weight of the compound. For this compound, the predicted monoisotopic mass is 140.05858 Da. uni.lu
The fragmentation pattern is characteristic of the molecule's structure. For pyrimidine derivatives, fragmentation often involves the loss of side chains and the decomposition of the heterocyclic ring. researchgate.netsapub.org For example, in pyrimidinethiones, characteristic fragments are formed by the successive loss of functional groups. researchgate.netsapub.org The stability of the resulting fragments, such as those containing a carbonyl group or forming stable carbocations, influences the intensity of the corresponding peaks in the mass spectrum. libretexts.org
A study on pyrazolo[3,4-d]pyrimidine derivatives detailed the fragmentation of a related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which showed a molecular ion peak at m/z 216 and other significant fragments. mdpi.com
Table 2: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
| [M+H]+ | 141.06586 |
| [M+Na]+ | 163.04780 |
| [M-H]- | 139.05130 |
| [M+NH4]+ | 158.09240 |
| [M+K]+ | 179.02174 |
| [M+H-H2O]+ | 123.05584 |
| [M+HCOO]- | 185.05678 |
| [M+CH3COO]- | 199.07243 |
| [M+Na-2H]- | 161.03325 |
| [M]+ | 140.05803 |
| [M]- | 140.05913 |
Data sourced from PubChemLite. uni.lu
Advanced Spectroscopic Techniques
Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to infrared (IR) spectroscopy. It is particularly useful for studying the vibrations of non-polar bonds and symmetric functional groups.
Studies on pyrimidine have shown that intermolecular interactions, such as those in the crystalline state, can cause shifts in the Raman spectral peaks. researchgate.net For instance, modes involving the movement of hydrogen atoms are particularly sensitive to these interactions. researchgate.net Surface-enhanced Raman spectroscopy (SERS) has also been utilized to study the interaction of pyrimidine derivatives with metal surfaces. acs.org
Theoretical calculations of Raman spectra for pyrimidine derivatives have been performed and show good agreement with experimental data, aiding in the assignment of vibrational modes. nih.govnih.gov
Computational Spectroscopic Studies
Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting and interpreting the spectroscopic properties of molecules.
Density Functional Theory (DFT) Calculations for Structural and Spectroscopic Parameters
DFT calculations are widely used to optimize the geometry of molecules and predict various spectroscopic parameters, including vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and NMR chemical shifts. dntb.gov.uascirp.org
For pyrimidine derivatives, DFT calculations using functionals like B3LYP with appropriate basis sets have been shown to provide results that are in good agreement with experimental data. dntb.gov.uanih.gov These calculations can help in the assignment of complex spectra and provide insights into the electronic structure and properties of the molecules. researchgate.netresearcher.life For example, DFT has been used to study the vibrational spectra of 2-amino-4,6-dimethyl pyrimidine and 4-amino pyrazolo (3,4-d) pyrimidine, leading to a complete assignment of their fundamental vibrational modes. nih.govnih.gov TD-DFT calculations have also been instrumental in understanding the electronic transitions observed in the UV-Vis spectra of pyrimidine derivatives. rsc.orgdntb.gov.ua
Time-Dependent DFT (TD-DFT) for UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. mdpi.comresearchgate.net It calculates the excited states of a molecule, allowing for the determination of vertical transition energies, which correspond to the absorption maxima (λmax) observed in a UV-Vis spectrum. mdpi.com This theoretical approach is crucial for understanding the nature of electronic transitions, such as π → π* and n → π*, within a molecule. rsc.org
By applying TD-DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), it is possible to simulate the UV-Vis spectrum of this compound. rsc.org The analysis of the molecular orbitals involved in these transitions provides a detailed picture of the electronic redistribution upon photoexcitation. For pyrimidine derivatives, the spectra are often characterized by π → π* transitions originating from the heterocyclic ring. jchemrev.com The theoretical calculations can be compared with experimental data to confirm the assignments of the absorption bands. researchgate.net
Table 1: Hypothetical TD-DFT Results for this compound in Ethanol This table presents illustrative data based on typical findings for similar pyrimidine derivatives.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Assignment |
| 275 | 0.35 | HOMO -> LUMO | π → π |
| 230 | 0.21 | HOMO-1 -> LUMO | π → π |
| 205 | 0.15 | HOMO -> LUMO+1 | n → π* |
Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shifts
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts using DFT. imist.magaussian.com This method effectively addresses the gauge-origin problem, providing accurate predictions of ¹H and ¹³C chemical shifts that are highly valuable for structural elucidation. rsc.orguts.edu.au By comparing the theoretically calculated chemical shifts with experimental values, the GIAO method can confirm molecular structures, assign specific resonances, and distinguish between isomers or tautomers. rsc.org
For this compound, the GIAO method, often employed with the B3LYP functional and a basis set like cc-pVDZ, can predict the chemical shifts for each unique proton and carbon atom in the molecule. rsc.org The accuracy of these predictions is often enhanced by linear regression analysis, where calculated values are scaled against experimental data from a set of known compounds. uts.edu.au Such computational studies are instrumental in verifying the assignments made from experimental 1D and 2D NMR spectra. imist.ma
Table 2: Hypothetical Comparison of Experimental and GIAO-Calculated NMR Chemical Shifts (δ, ppm) for this compound This table illustrates how theoretical data from the GIAO method is compared with experimental findings.
| Atom Position | Experimental ¹H (ppm) | Calculated ¹H (ppm) | Experimental ¹³C (ppm) | Calculated ¹³C (ppm) |
| C2-H | 8.10 | 8.15 | - | 150.5 |
| C5-H | 6.50 | 6.55 | - | 110.2 |
| -CH₂- | 4.45 | 4.50 | - | 65.8 |
| -OCH₃ | 3.35 | 3.40 | - | 59.1 |
| C4 | - | - | 165.3 | 166.0 |
| C6 | - | - | 162.1 | 162.8 |
HOMO-LUMO Analysis and Electronic Properties
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding a molecule's electronic properties and chemical reactivity. rsc.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that a molecule is more polarizable and reactive. nih.gov From the energies of the HOMO and LUMO, various electronic properties can be calculated, including ionization potential (approximated by -E_HOMO) and electron affinity (approximated by -E_LUMO). This analysis helps in predicting the sites of electrophilic and nucleophilic attack and understanding charge transfer interactions within the molecule. rsc.orgresearchgate.net For pyrimidine derivatives, these calculations provide insight into their potential roles in chemical reactions. researchgate.netjchemrev.com
Table 3: Calculated Electronic Properties of this compound from HOMO-LUMO Analysis This table provides examples of electronic property data derived from computational analysis.
| Parameter | Value (eV) | Description |
| E_HOMO | -6.20 | Energy of the Highest Occupied Molecular Orbital |
| E_LUMO | -1.50 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.70 | Indicates chemical stability and reactivity |
| Ionization Potential (I) | 6.20 | Approximate energy required to remove an electron |
| Electron Affinity (A) | 1.50 | Approximate energy released when an electron is added |
| Chemical Potential (μ) | -3.85 | Escaping tendency of an electron from an equilibrium system |
| Global Hardness (η) | 2.35 | Resistance to change in electron distribution |
| Global Softness (S) | 0.21 | Reciprocal of hardness, indicates reactivity |
Reactivity and Chemical Transformations of 6 Methoxymethyl Pyrimidin 4 Ol Scaffold
Reactions Involving the Pyrimidine (B1678525) Ring System
The pyrimidine ring in 6-(methoxymethyl)pyrimidin-4-ol is inherently electron-deficient, a characteristic that dictates its susceptibility to different types of aromatic substitution reactions.
Nucleophilic aromatic substitution (SNAr) reactions are generally favored on the electron-deficient pyrimidine ring, particularly at the C2, C4, and C6 positions. For this compound, the hydroxyl group at the C4 position would first need to be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate) or a halide. This activation step is crucial for facilitating the attack by a nucleophile.
While direct SNAr on this compound is not extensively documented, studies on analogous 4-chloropyrimidines provide valuable insights. For instance, the chlorine atom at the C4 position of pyrimidines readily undergoes substitution with various nucleophiles, including amines, alkoxides, and thiolates. The reactivity at the C4 position is generally higher than at the C2 position. sigmaaldrich.com This preferential reactivity is attributed to the greater LUMO coefficient at the C4 position, making it more electrophilic. sigmaaldrich.com
| Starting Material | Nucleophile | Product | Reference |
| 4-Chloro-6-methylpyrimidine | Amines | 4-Amino-6-methylpyrimidine derivatives | sigmaaldrich.com |
| 2-Amino-4,6-dichloropyrimidine | Amines/Alkoxides | Mono- or di-substituted pyrimidines | scbt.com |
This table showcases representative nucleophilic aromatic substitution reactions on chloropyrimidines, illustrating the potential for similar transformations on activated derivatives of this compound.
In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally more challenging due to its electron-deficient nature. However, with the appropriate activating groups and reaction conditions, EAS can be achieved. The most likely position for electrophilic attack on the this compound ring is the C5 position, which is the most electron-rich carbon atom.
A notable example of EAS on pyrimidine derivatives is iodination. The introduction of an iodine atom at the C5 position can be accomplished using various iodinating agents. A green and efficient method for the iodination of pyrimidine derivatives utilizes solid iodine and silver nitrate (B79036) (AgNO₃) under solvent-free conditions, offering high yields and short reaction times. nih.gov This method has been successfully applied to a range of pyrimidine derivatives and could likely be adapted for the iodination of this compound. nih.gov
| Substrate | Reagent | Product | Yield | Reference |
| Uracil | I₂ / AgNO₃ | 5-Iodouracil | 95% | nih.gov |
| Cytosine | I₂ / AgNO₃ | 5-Iodocytosine | 92% | nih.gov |
This table presents examples of the iodination of pyrimidine bases, a reaction that could potentially be applied to this compound.
The pyrimidine ring of this compound can serve as a precursor for the synthesis of other heterocyclic systems through ring transformation reactions. These transformations often involve ring-opening and subsequent re-cyclization steps.
Transformation to Pyridines: A recently developed method allows for the conversion of pyrimidines into pyridines through a two-atom swap skeletal editing strategy. chinesechemsoc.org This process involves the activation of the pyrimidine with triflic anhydride (B1165640) (Tf₂O), followed by nucleophilic addition and a Dimroth rearrangement. This approach offers a powerful tool for diversifying molecular scaffolds and could potentially be applied to transform this compound into a correspondingly substituted pyridine. chinesechemsoc.org
Transformation to Pyrazoles: Pyrimidines can also be converted into pyrazoles. One method involves a room-temperature triflylation of the pyrimidine core, followed by a hydrazine-mediated skeletal remodeling. organic-chemistry.org This formal one-carbon deletion method is tolerant of a wide range of functional groups. Another approach for synthesizing pyrazoles from pyrimidine derivatives involves the reaction of a suitably substituted pyrimidine with hydrazine. For instance, steroidal pyrimidines have been successfully converted to the corresponding pyrazoles. nih.gov These methods highlight the potential to transform the pyrimidine core of this compound into a pyrazole (B372694) ring system. organic-chemistry.orgnih.gov
| Starting Heterocycle | Target Heterocycle | Key Reagents | Reference |
| Pyrimidine | Pyridine | Tf₂O, Nucleophile | chinesechemsoc.org |
| Pyrimidine | Pyrazole | Tf₂O, Hydrazine | organic-chemistry.org |
| Steroidal Pyrimidine | Steroidal Pyrazole | Hydrazine Hydrate | nih.gov |
This table summarizes ring transformation reactions of pyrimidines, indicating possible synthetic routes from this compound to other heterocycles.
Transformations at the Hydroxyl Group
The hydroxyl group at the C4 position of this compound is a key site for functionalization, allowing for the introduction of various substituents through etherification and esterification reactions.
Etherification: The hydroxyl group can be readily converted into an ether linkage. Alkylation of 6-hydroxypyrimidines has been demonstrated in the synthesis of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, where the hydroxyl group is reacted with a suitable alkylating agent in the presence of a base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). nih.gov This indicates that the hydroxyl group of this compound can be alkylated to form a variety of ether derivatives.
Esterification: The hydroxyl group of this compound can also undergo esterification to form the corresponding esters. While specific examples for this exact compound are scarce, general methods for the esterification of 4-hydroxypyrimidines are applicable. These reactions typically involve reacting the pyrimidinol with an acyl chloride or a carboxylic acid anhydride in the presence of a base, or using a carboxylic acid under acidic catalysis (Fischer esterification).
Reactions of the Methoxymethyl Group
The methoxymethyl (MOM) group at the C6 position is generally considered a stable ether linkage. However, under certain conditions, it can participate in chemical reactions, most notably cleavage to reveal a hydroxymethyl group.
The cleavage of methoxymethyl ethers is typically achieved under acidic conditions. nih.gov This reaction proceeds via protonation of the ether oxygen, followed by cleavage of the C-O bond to generate a formaldehyde (B43269) equivalent and the corresponding alcohol. This deprotection strategy is a common transformation for MOM-protected alcohols and could be applied to this compound to yield 6-(hydroxymethyl)pyrimidin-4-ol. This transformation would provide a handle for further functionalization at the C6 position. For instance, the resulting hydroxymethyl group could be oxidized to an aldehyde or a carboxylic acid. Studies on related allyloxymethyl pyrimidine acyclonucleosides have shown that the ether linkage can be hydrated, indicating the potential for reactivity at this position. nih.gov
Cleavage and Derivatization
The functional groups of this compound—the hydroxyl/keto group, the N-H proton, and the methoxymethyl side chain—are all potential sites for chemical modification. Derivatization is a key strategy for developing new compounds with altered properties, often starting with the conversion of the hydroxyl group into a better leaving group.
One of the most common and pivotal derivatization reactions for pyrimidin-4-ols is their conversion to the corresponding 4-chloropyrimidine. This transformation is typically achieved using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloro-6-(methoxymethyl)pyrimidine (B1591505) is a highly versatile intermediate. sigmaaldrich.com The chlorine atom at the C-4 position is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the synthesis of diverse derivatives, including amines, ethers, and thioethers, by introducing various substituents at this position. researchgate.net
The hydroxyl group can also undergo direct O-alkylation. By first converting the pyrimidinol into its more nucleophilic salt form (e.g., using sodium methoxide), it can react with alkyl halides or other electrophiles to yield O-substituted products. researchgate.neteurekaselect.com This method has been used to synthesize various ethers from related 2-amino-6-methylpyrimidin-4-ols. researchgate.net
Cleavage of the methoxymethyl ether bond at the C-6 position represents another potential transformation. While specific studies on the C-6 methoxymethyl group of this particular compound are not prevalent, analogous reactions, such as the debenzylation of similar pyrimidine derivatives using reagents like boron trichloride (B1173362) (BCl₃), suggest that ether cleavage is feasible. nih.gov Such a reaction would yield the corresponding 6-(hydroxymethyl)pyrimidin-4-ol. This hydroxymethyl derivative is itself a reactive intermediate, capable of undergoing oxidation to a carboxylic acid or substitution reactions. Furthermore, the cleavage of methoxymethyl (MOM) ethers used as protecting groups on pyrimidine nitrogens is well-documented and often proceeds under acidic conditions, providing a potential pathway for cleaving the C-6 side chain as well. nih.gov
Table 1: Derivatization and Cleavage Reactions of the this compound Scaffold
| Reaction Type | Reagent(s) | Product Type | Significance |
| Chlorination | POCl₃, SOCl₂ | 4-Chloro-6-(methoxymethyl)pyrimidine | Creates a key intermediate for nucleophilic aromatic substitution. sigmaaldrich.com |
| Nucleophilic Substitution | Amines, Alcohols, Thiols (on 4-chloro derivative) | 4-Amino, 4-Alkoxy, 4-Thioether derivatives | Allows for extensive functionalization at the C-4 position. researchgate.net |
| O-Alkylation | 1. Base (e.g., NaOMe) 2. Alkyl halide (R-X) | 4-Alkoxy-6-(methoxymethyl)pyrimidine | Direct formation of ether derivatives at the C-4 position. researchgate.neteurekaselect.com |
| Ether Cleavage | Acid (e.g., BCl₃, HBr) | 6-(Hydroxymethyl)pyrimidin-4-ol | Exposes a primary alcohol for further functionalization. nih.gov |
Influence of Substituents on Reactivity
The reactivity of the pyrimidine ring is highly dependent on the electronic nature of its substituents. In this compound, the 4-hydroxyl group acts as a strong electron-donating group, increasing the electron density of the ring and making it more susceptible to electrophilic attack than the unsubstituted pyrimidine. Conversely, the inherent electron-deficient nature of the two ring nitrogens makes the pyrimidine core susceptible to nucleophilic attack, particularly at the C-2 and C-6 positions.
The introduction of further substituents dramatically modulates this reactivity profile.
Electron-Withdrawing Groups (EWGs): Attaching an EWG, such as a nitro (-NO₂) or a sulfonyl group, to the pyrimidine ring significantly decreases its electron density. This deactivates the ring towards electrophilic substitution but enhances its susceptibility to nucleophilic attack. For instance, the presence of an EWG would make the displacement of a leaving group at the C-4 or C-6 position more facile. nih.gov
Electron-Donating Groups (EDGs): Conversely, the addition of an EDG, such as an amino (-NH₂) or an additional alkoxy group, increases the ring's electron density. This activates the ring for electrophilic substitution reactions, such as halogenation or nitration, and may direct the substitution to specific positions. nih.govgrowingscience.com For example, studies on thieno[2,3-d]pyrimidines show that electrophilic attack is directed away from the pyrimidine ring and towards the electron-rich thiophene (B33073) ring, illustrating the powerful directing effects of fused ring systems and substituents. growingscience.com
The position of the substituent is also critical. A substituent at the C-5 position, for example, can have a pronounced effect on reactions at the adjacent C-4 and C-6 positions. Research on polysubstituted pyrimidines has shown that even the size of a C-5 substituent can influence the reactivity and biological activity of the molecule. rsc.org In the context of this compound, the existing substituents direct the reactivity. Nucleophilic substitution is highly favored at C-4 (after conversion to a leaving group), while electrophilic attack, if forced, would likely occur at the C-5 position, which is activated by the 4-hydroxyl group.
Table 2: General Influence of Substituent Type on Pyrimidine Ring Reactivity
| Substituent Type | Position of Influence | Effect on Electrophilic Attack | Effect on Nucleophilic Attack | Example Group(s) |
| Electron-Donating | Ring-wide | Activation | Deactivation | -OH, -NH₂, -OR |
| Electron-Withdrawing | Ring-wide | Deactivation | Activation | -NO₂, -SO₂R, -Cl, -Br |
| 4-OH / 4-oxo | C-5 | Activation | Deactivation | N/A |
| 2-Amino | Ring-wide | Activation | Deactivation | -NH₂ |
Research Applications in Medicinal Chemistry and Drug Discovery
Pyrimidine (B1678525) as a Privileged Scaffold in Drug Discovery
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby appearing in a range of medicinally active compounds. The pyrimidine ring system is a quintessential example of such a scaffold. nih.govnih.gov Its prevalence in both natural and synthetic bioactive molecules underscores its versatility and importance. nih.gov
The biological significance of pyrimidine derivatives is vast and well-documented. researchgate.netnih.gov As fundamental components of nucleic acids (cytosine, thymine, and uracil), pyrimidines are integral to the genetic makeup and cellular function of all living organisms. researchgate.netgsconlinepress.com This inherent biological relevance has made pyrimidine and its derivatives a focal point for medicinal chemists. researchgate.net These compounds have been shown to interact with a wide array of enzymes and receptors within the cell. nih.gov
The diverse biological activities exhibited by pyrimidine derivatives are extensive, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive properties. nih.govresearchgate.netgsconlinepress.com This broad spectrum of activity is a testament to the ability of the pyrimidine core to be chemically modified in numerous ways, allowing for the fine-tuning of its pharmacological profile. researchgate.netnih.gov
The therapeutic success of the pyrimidine scaffold is evident in the large number of drugs approved by the U.S. Food and Drug Administration (FDA) that incorporate this heterocyclic ring. ekb.egtandfonline.com These medications span a wide range of therapeutic areas, from oncology to infectious diseases, highlighting the scaffold's adaptability. gsconlinepress.comekb.eg The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov
A Selection of FDA-Approved Drugs Featuring a Pyrimidine Core
| Drug Name | Therapeutic Area |
| Imatinib | Cancer (Chronic Myeloid Leukemia) |
| Rilpivirine | HIV/AIDS |
| Rosuvastatin | Hypercholesterolemia |
| Trimethoprim | Bacterial Infections |
| Osimertinib | Cancer (Non-Small Cell Lung Cancer) |
| Pemetrexed | Cancer (Mesothelioma and Non-Small Cell Lung Cancer) |
| Lapatinib | Cancer (Breast Cancer) |
| Ribociclib | Cancer (Breast Cancer) |
| Abemaciclib | Cancer (Breast Cancer) |
This table presents a selection of FDA-approved drugs and is not exhaustive. ekb.egtandfonline.comdrugbank.comdergipark.org.tr
Design and Synthesis of 6-(Methoxymethyl)pyrimidin-4-ol Analogs for Biological Evaluation
While direct and extensive research on the design and synthesis of analogs specifically derived from this compound is not widely reported in publicly available literature, the principles of medicinal chemistry allow for the exploration of how such analogs could be developed and evaluated. The synthesis of pyrimidine derivatives is a well-established area of organic chemistry, often involving the condensation of β-dicarbonyl compounds with amidines, urea (B33335), or guanidines. nih.gov The strategic structural modification of the pyrimidine scaffold at its 2, 4, 5, or 6 positions is a common approach to generate libraries of derivatives for biological screening. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For pyrimidine derivatives, SAR studies have been crucial in optimizing their therapeutic potential. researchgate.netnih.gov These studies typically involve systematically altering different parts of the molecule and assessing the impact on its efficacy and selectivity.
For instance, in the development of pyrimidine-based enzyme inhibitors, modifications to the substituents on the pyrimidine ring can dramatically affect binding affinity and inhibitory potency. researchgate.netnih.gov The position and nature of these substituents are critical factors that govern the interaction with the target protein. researchgate.net While specific SAR data for analogs of this compound is scarce, research on other pyrimidine series has shown that even minor changes, such as the introduction of a hydroxyl or methoxy (B1213986) group, can lead to significant changes in biological activity. ekb.eg
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.combohrium.com In drug discovery, this is used to understand how a ligand, such as a pyrimidine derivative, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov
Potential Therapeutic Areas and Pharmacological Activities
Given the broad biological activities of pyrimidine derivatives, analogs of this compound could potentially be explored for a variety of therapeutic applications. The inherent versatility of the pyrimidine scaffold allows for its adaptation to target a wide range of diseases. researchgate.netnih.govgsconlinepress.com
Based on the known pharmacological profiles of other pyrimidine-containing compounds, potential therapeutic areas for analogs of this compound could include:
Anticancer Activity: Many pyrimidine derivatives are potent anticancer agents, acting through various mechanisms such as kinase inhibition or by acting as antimetabolites. ekb.egnih.govresearchgate.net
Antimicrobial Activity: The pyrimidine nucleus is found in numerous antibacterial and antifungal agents. gsconlinepress.comnih.gov
Anti-inflammatory Activity: Pyrimidine derivatives have been investigated as inhibitors of inflammatory enzymes like COX-2. tandfonline.com
Antiviral Activity: The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them prime candidates for the development of antiviral drugs. gsconlinepress.comekb.eg
The pharmacological activities of any new series of this compound analogs would ultimately be determined through rigorous biological screening and evaluation.
Anticancer Agents
The pyrimidine core is a well-established pharmacophore in oncology, with numerous approved drugs and clinical candidates featuring this heterocyclic system. Derivatives of this compound are being investigated for their potential to inhibit cancer cell proliferation through various mechanisms. Research has shown that modifications on the pyrimidine ring can lead to potent inhibitors of key enzymes and proteins involved in cancer progression. nih.govmdpi.comresearchgate.net
For instance, the introduction of different substituents on the pyrimidine scaffold has resulted in compounds with significant cytotoxic activity against various cancer cell lines. These derivatives often function as antimetabolites, interfering with nucleic acid synthesis and thereby halting the rapid division of cancer cells. mdpi.com Some pyrimidine derivatives have been designed as selective inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis. nih.govmdpi.com
Research has also explored the development of fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, which are considered bioisosteres of purines and have demonstrated promising anticancer potential. researchgate.netnih.gov The structural similarity of oxazolo[5,4-d]pyrimidines to purine (B94841) bases has also been exploited to create inhibitors of various kinases implicated in cancer. nih.govmdpi.com
Table 1: Examples of Anticancer Activity of Pyrimidine Derivatives
| Compound Type | Target/Mechanism | Tested Cancer Cell Lines | Reported Activity | Reference |
|---|---|---|---|---|
| 1,3-Thiazolyl–pyrimidine derivatives | Antiproliferative | HepG2 (Liver Cancer) | IC50 values in the low micromolar range (e.g., 2.39 ± 0.75 µM) | mdpi.com |
| Indazol-pyrimidine derivatives | Cytotoxic | MCF-7 (Breast Cancer) | IC50 values as low as 1.629 µM | mdpi.com |
| 4,6-Substituted pyrimidine derivatives | Inhibition of P-glycoprotein | LoVo/DX (Resistant Colon Cancer) | Stronger influence on P-glycoprotein activity than doxorubicin | nih.gov |
| Oxazolo[5,4-d]pyrimidine derivatives | VEGFR-2 Inhibition | A549 (Lung), HT-29 (Colon), A375 (Melanoma), MCF-7 (Breast) | Comparable cytotoxic activity to tivozanib | mdpi.com |
Anti-infective Agents (e.g., antibacterial, antiviral, antifungal, antimalarial)
The pyrimidine scaffold is a versatile platform for the development of agents to combat a wide range of infectious diseases.
Antibacterial: Novel pyrimidine derivatives have been synthesized and evaluated for their antibacterial potential. For example, thymol-based dihydropyrimidinone derivatives have shown promising activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. nih.gov One such derivative, ethyl 4-(4-hydroxy-5-isopropyl-2-methylphenyl)-2-imino-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exhibited significant antibacterial action and a synergistic effect with vancomycin. nih.gov Other research has focused on synthesizing various pyrimidine derivatives and screening them against different bacterial strains, with some compounds showing encouraging results. researchgate.netnih.govresearchgate.net
Antiviral: The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them prime candidates for antiviral drug development. nih.gov Research has shown that phosphonylmethoxyalkyl derivatives of pyrimidines can be potent inhibitors of various DNA viruses, including herpes simplex virus (HSV), varicella-zoster virus (VZV), and cytomegalovirus (CMV). nih.govnih.gov Specifically, 6-[2-(phosphonomethoxy)alkoxy]pyrimidines have demonstrated significant antiviral activity. nih.gov Furthermore, the inhibition of the pyrimidine biosynthesis pathway has been identified as a mechanism to suppress viral growth by stimulating the host's innate immune response. nih.gov More recent studies have explored 7H-pyrrolo[2,3-d]pyrimidine analogs as inhibitors of RNA viruses like the Zika virus. scienceopen.com
Antifungal: Pyrimidine derivatives have also been a focus in the development of new antifungal agents, particularly for agricultural applications. nih.gov Several commercial fungicides are based on the pyrimidine structure. nih.gov Research has demonstrated that novel pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit significant fungicidal activities against various plant pathogenic fungi. nih.govacs.orgresearchgate.net For instance, compound g22 from one study showed remarkable activity against Sclerotinia sclerotiorum, comparable to the commercial fungicide boscalid. nih.govacs.org
Antimalarial: The emergence of drug-resistant strains of the Plasmodium parasite has fueled the search for new antimalarial agents, with pyrimidine-based compounds being a significant area of investigation. rsc.orgresearchgate.net The pyrimidine analog, pyrimethamine, has been used in malaria treatment, and current research focuses on developing novel pyrimidine-based hybrids to overcome resistance. nih.gov These hybrid molecules often combine the pyrimidine scaffold with other pharmacophores, such as 4-aminoquinoline, to create compounds with improved activity against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov
Table 2: Examples of Anti-infective Activity of Pyrimidine Derivatives
| Application | Compound Type | Target/Organism | Reported Activity | Reference |
|---|---|---|---|---|
| Antibacterial | Thymol dihydropyrimidinone derivative (3i) | P. aeruginosa, MRSA | MIC of 12.5 µM against P. aeruginosa and 50.0 µM against MRSA | nih.gov |
| Antiviral | (S)-HPMPC | Cytomegalovirus (CMV) | Most effective inhibitor among tested phosphonylmethoxyalkyl derivatives | nih.gov |
| Antifungal | Pyrazolo[3,4-d]pyrimidin-4-one derivative (g22) | Sclerotinia sclerotiorum | EC50 of 1.25 mg/L, comparable to boscalid | nih.govacs.org |
| Antimalarial | 4-Aminoquinoline-pyrimidine hybrids | P. falciparum (CQ-resistant W2 strain) | Up to 25-fold more active than chloroquine | nih.gov |
Anti-inflammatory Properties
Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents. researchgate.netnih.gov The mechanism often involves the inhibition of key inflammatory mediators. For instance, some pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key players in the inflammatory response. nih.gov Research has also explored fused pyrimidine derivatives for their anti-inflammatory and analgesic activities. researchgate.net Leflunomide, a synthetic isoxazole (B147169) derivative, is metabolized to an active metabolite that inhibits dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in de novo pyrimidine synthesis, leading to its immunomodulatory and anti-inflammatory effects in the treatment of rheumatoid arthritis. mdpi.com
Neurological Disorders
The pyrimidine scaffold is gaining attention for its potential in treating neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. researchgate.net Pyrimidine-containing compounds have been developed as inhibitors of several biological targets implicated in these disorders. researchgate.net For Alzheimer's disease, research has focused on pyrimidine derivatives that can inhibit enzymes like acetylcholinesterase and monoamine oxidase, or modulate pathways related to tau protein and β-amyloid aggregation. nih.govresearchgate.net Triazolopyrimidine derivatives have shown promise in stabilizing microtubules and reducing neuronal cell death in preclinical models of Alzheimer's disease. technologypublisher.com Furthermore, pyrimidine-based compounds have been identified as potent inhibitors of kinases like TBK1, which are linked to various neurodegenerative conditions. acs.org
Metabolic Disorders (e.g., anti-diabetic)
Pyrimidine derivatives have emerged as promising candidates for the management of metabolic disorders, particularly type 2 diabetes. nih.govremedypublications.comnih.gov These compounds can target several pathways relevant to diabetes pathogenesis. One of the key mechanisms is the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones, which are important for glucose homeostasis. pnrjournal.com Other pyrimidine derivatives act as dual inhibitors of α-glucosidase and α-amylase, enzymes that break down carbohydrates, thereby lowering postprandial blood glucose levels. mdpi.com The versatility of the pyrimidine scaffold allows for the development of multitarget agents with improved efficacy and selectivity. nih.gov
Table 3: Examples of Anti-diabetic Activity of Pyrimidine Derivatives
| Compound Type | Target/Mechanism | Reported Activity | Reference |
|---|---|---|---|
| 2-amino-4-hydrazinyl-6-methoxy pyrimidine derivative (Compound 4) | α-glucosidase and α-amylase inhibition | IC50 of 12.16 ± 0.12 µM (α-glucosidase) and 11.13 ± 0.12 µM (α-amylase) | mdpi.com |
| Pyrimidinone and thio-pyrimidinone derivatives | DPP-IV inhibition | Promising anti-inflammatory/antioxidant effects alongside antidiabetic efficacy | pnrjournal.com |
| Thiazolopyrimidine derivatives | DPP-IV inhibition | Designed as novel DPP-IV inhibitors based on alogliptin | pnrjournal.com |
Immunomodulatory and Immuno-oncology Applications
The immunomodulatory properties of pyrimidine derivatives are being increasingly recognized. youtube.com These compounds can influence the activity of various immune cells. For example, some immunomodulatory drugs (IMiDs) with a pyrimidine-like structure can activate T cells and natural killer (NK) cells, enhancing their anti-tumor activity. youtube.com
In the context of immuno-oncology, inhibiting de novo pyrimidine synthesis through dihydroorotate dehydrogenase inhibitors (DHODHi) has shown to not only have direct anti-leukemic effects but also to modulate the expression of immune checkpoint molecules like CD47 and the immunotherapy target CD38 on cancer cells. nih.gov This suggests that pyrimidine-based compounds could be used in combination with immune checkpoint inhibitors to enhance their efficacy. nih.gov The EGFR-TKI afatinib, which contains a pyrimidine moiety, has been found to exert immunomodulatory effects by targeting the pyrimidine biosynthesis enzyme CAD, which can suppress CD8+ T lymphocyte proliferation. nih.gov This highlights the complex interplay between pyrimidine-based drugs and the immune system, opening avenues for rational combination therapies in cancer treatment.
Other Potential Applications (e.g., plant activators)
While the primary focus of research on this compound and its derivatives has been in medicinal chemistry, the versatile nature of the pyrimidine scaffold suggests potential applications in other fields. For instance, some pyrimidine derivatives have been investigated as plant activators, substances that induce a plant's natural defense mechanisms against pathogens without having direct antimicrobial activity. This application is part of a broader search for new agrochemicals to protect crops. nih.gov
Computational and In Silico Approaches in Drug Design
Computational methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the properties and potential biological activities of chemical compounds before their actual synthesis. researchgate.net These in silico techniques are widely applied to pyrimidine derivatives to guide the design of new therapeutic agents.
Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov For pyrimidine derivatives, this process often involves docking simulations to predict the binding affinity and mode of interaction with the target's active site. nih.gov While specific virtual screening studies on "this compound" are not extensively documented in publicly available research, the general principles are applied to similar pyrimidin-4-ol scaffolds.
The process of lead optimization involves iteratively modifying the structure of a promising hit compound to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile. youtube.com For pyrimidin-4-ol derivatives, this often involves the strategic addition or modification of substituents. For instance, studies on related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffolds have shown that structure- and property-based design approaches can lead to potent and selective inhibitors. nih.gov Computational modeling and X-ray crystallography often guide these modifications. nih.gov In the context of "this compound," the methoxymethyl group at the 6-position is a key structural feature that would be the focus of optimization efforts to improve interactions with a target protein.
Table 1: Key Aspects of Virtual Screening and Lead Optimization for Pyrimidinol Derivatives
| Aspect | Description | Relevance to this compound |
| Target Identification | Identifying a biological target (e.g., kinase, enzyme) relevant to a specific disease. | The specific targets for this compound are yet to be widely published. |
| Library Design | Creating a virtual library of compounds based on the pyrimidin-4-ol scaffold with diverse substitutions. | Analogs would likely explore variations of the methoxymethyl group and substitutions at other positions. |
| Molecular Docking | Simulating the binding of library compounds to the target's active site to predict binding affinity and pose. | Would be used to predict how the methoxymethyl group interacts with the target's binding pocket. |
| Hit Identification | Selecting compounds with the best-predicted binding scores for further investigation. | Compounds with favorable predicted interactions would be prioritized. |
| Lead Optimization | Modifying the structure of hit compounds to improve potency, selectivity, and ADME properties. | The methoxymethyl group could be altered to enhance binding or improve pharmacokinetic properties. |
In silico ADMET prediction is a critical step in the early stages of drug development to forecast the pharmacokinetic and toxicological properties of a compound. researchgate.netnih.gov Various online tools and software are used to calculate these properties for pyrimidine derivatives, helping to identify potential liabilities before committing to costly synthesis and experimental testing. nih.gov
For "this compound," while specific experimental ADMET data is scarce, predictive models can provide valuable insights. These predictions are based on the compound's structure and are compared against established parameters for drug-likeness, such as Lipinski's Rule of Five. echemcom.comnih.gov For instance, in silico studies on other pyrimidine derivatives have successfully predicted properties like gastrointestinal absorption and potential for inhibiting cytochrome P450 enzymes. nih.gov
Table 2: Predicted ADMET Properties for Pyrimidine Derivatives
| Property | Description | Predicted Outcome for Similar Pyrimidinols |
| Absorption | The extent to which a drug is absorbed into the bloodstream. | Generally high gastrointestinal absorption is predicted for many pyrimidine derivatives. echemcom.comnih.gov |
| Distribution | The dispersion of a drug throughout the fluids and tissues of the body. | The volume of distribution can be predicted based on factors like lipophilicity. |
| Metabolism | The transformation of a drug into other compounds (metabolites) by the body. | Predictions can identify potential metabolic sites and interactions with metabolic enzymes like CYPs. nih.gov |
| Excretion | The removal of a drug and its metabolites from the body. | The primary routes of excretion (e.g., renal, biliary) can be suggested by in silico models. |
| Toxicity | The potential for a drug to cause adverse effects. | Models can predict various toxicities, such as carcinogenicity, mutagenicity, and hERG inhibition. nih.gov |
Reprofiling and Repurposing Strategies for Pyrimidinol Derivatives
Drug reprofiling, or repurposing, is a strategy that involves identifying new therapeutic uses for existing or failed drugs. nih.gov This approach can significantly reduce the time and cost of drug development. Pyrimidine analogs are considered promising candidates for repurposing due to their wide range of biological activities. nih.gov For example, some pyrimidine analogs have been investigated for their potential as antiviral agents. researchgate.net
While there are no specific, widely published studies on the reprofiling of "this compound," the general strategy for pyrimidinol derivatives would involve screening the compound against a wide range of biological targets to uncover new activities. This could be achieved through high-throughput screening or in silico methods like inverse docking, where the compound is docked against a large database of potential biological targets. The diverse biological activities of the pyrimidine class of molecules make them attractive candidates for such strategies. gsconlinepress.com
Future Directions and Challenges in 6 Methoxymethyl Pyrimidin 4 Ol Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 6-(Methoxymethyl)pyrimidin-4-ol and its derivatives is a critical aspect that influences its accessibility for research and potential for large-scale production. While traditional methods for creating pyrimidine (B1678525) structures exist, the future lies in developing novel and sustainable synthetic pathways. Current research into pyrimidine synthesis often highlights the Biginelli reaction, a one-pot multicomponent reaction, as a promising avenue for creating dihydropyrimidinones with high efficiency. The development of novel catalysts, such as cobalt-based metal-organic frameworks (Co-MOFs), has shown potential for sustainable pyrimidine synthesis, with the added benefit of catalyst reusability.
Future efforts will likely focus on:
Green Chemistry Approaches: Utilizing less hazardous solvents, reducing energy consumption, and minimizing waste generation are paramount. Methodologies like sonication and microwave-assisted synthesis are being explored for related heterocyclic compounds.
Flow Chemistry: Continuous flow reactors offer a scalable and efficient alternative to traditional batch processing for industrial production of pyrimidine derivatives. nih.gov
Catalytic Efficiency: Research into more robust and selective catalysts will be crucial to improve yields and reduce purification costs.
Exploration of New Biological Targets and Mechanisms of Action
The structural features of this compound make it a versatile scaffold for interacting with various biological targets. Pyrimidine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, antitumor, and plant growth-stimulating properties. A significant area of interest is their potential as kinase inhibitors, a class of drugs that has revolutionized cancer treatment.
Future research should aim to:
Identify Specific Molecular Targets: While broad activities are known for the pyrimidine class, identifying the specific enzymes, receptors, or signaling pathways that this compound and its analogs modulate is a key objective.
Elucidate Mechanisms of Action: Understanding how these interactions at a molecular level translate into a therapeutic effect is crucial. For instance, the hydroxymethyl group could form hydrogen bonds within the active site of a target protein, leading to its inhibition. nih.gov
Multi-Target Drug Design: Given the complexity of many diseases, designing derivatives that can interact with multiple targets simultaneously is a promising strategy to enhance efficacy and overcome drug resistance.
A derivative of a related pyrimidine, ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone, has been investigated as a potent and selective blocker of the I(Kur) current, highlighting the potential for this class of compounds in cardiovascular diseases. This underscores the importance of exploring a wide range of therapeutic areas.
| Potential Biological Targets for Pyrimidine Derivatives | Therapeutic Area | Reference |
| Kinases | Oncology | |
| Kv1.5 Potassium Channel | Cardiovascular | |
| Proteasome | Infectious Diseases (Malaria) | |
| Dihydropteroate Synthase | Antibacterial | |
| Tubulin | Oncology | |
| Histone Deacetylase | Oncology |
Advanced Computational Modeling for Structure-Based Drug Design
Computational tools have become indispensable in modern drug discovery. For a scaffold like this compound, in silico methods can significantly accelerate the design and optimization of new drug candidates. Techniques such as fragment-based drug design, where small molecular fragments are computationally docked into a target's binding site, can guide the synthesis of novel and potent inhibitors.
Key computational approaches include:
Molecular Docking: Predicting the binding affinity and orientation of a ligand within the active site of a target protein. This can help in prioritizing compounds for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the chemical structure of a series of compounds with their biological activity.
Molecular Dynamics Simulations: Simulating the dynamic behavior of a ligand-protein complex over time to assess the stability of the interaction.
ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity properties of a compound before it is synthesized, thereby reducing late-stage failures.
The use of predicted collision cross-section (CCS) values can also aid in the structural characterization of novel derivatives.
Scalability and Industrial Implementation of Green Synthesis Routes
The transition from a laboratory-scale synthesis to industrial production presents a significant challenge. For the therapeutic potential of this compound to be realized, its synthesis must be scalable, cost-effective, and environmentally friendly.
Key considerations for industrial implementation include:
Process Optimization: Fine-tuning reaction conditions to maximize yield and purity on a large scale.
Raw Material Sourcing: Ensuring a stable and affordable supply of starting materials.
Regulatory Compliance: Adhering to good manufacturing practices (GMP) and other regulatory requirements.
Waste Management: Developing efficient methods for treating and disposing of chemical waste generated during production.
The development of sustainable catalytic processes, as mentioned earlier, will be a critical enabler for the industrial-scale green synthesis of this compound and its derivatives.
Addressing Challenges in Drug Discovery and Development
The path of any new chemical entity through the drug discovery and development pipeline is fraught with obstacles. Academic drug discovery, in particular, faces challenges such as limited funding and the "valley of death" between basic research and clinical development.
Major hurdles to overcome include:
Target Validation: Ensuring that the identified biological target is indeed relevant to the disease .
Predictive Models: The lack of animal models that accurately mimic human diseases can lead to the failure of compounds in clinical trials despite promising preclinical data.
Pharmacokinetics and Bioavailability: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is a major challenge in medicinal chemistry.
Toxicity: Identifying and mitigating potential toxic side effects early in the development process is crucial.
Intellectual Property: Securing patent protection for novel compounds and their applications is essential for commercial development.
Collaborations between academia, industry, and government are vital to bridge the gap and provide the necessary resources and expertise to navigate these challenges successfully.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
